N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide
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Overview
Description
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . This compound features a benzamide core substituted with a pyrazole ring, a cyclopentyl group, and a methyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Benzamide Core: The benzamide core can be introduced through a coupling reaction between the pyrazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclopentyl and Methyl Groups: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Chemical Reactions Analysis
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, are studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: Pyrazole derivatives are used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer . The compound may also interact with other molecular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide can be compared with other pyrazole derivatives such as:
3-aminopyrazoles: These compounds have a free amino group at the 3-position and are known for their anticancer and anti-inflammatory properties.
4-aminopyrazoles: These derivatives have a free amino group at the 4-position and exhibit similar biological activities.
5-aminopyrazoles: These compounds have a free amino group at the 5-position and are also studied for their therapeutic potential.
This compound stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-N-methyl-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(14-5-2-3-6-14)16(20)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWASYIQFIBCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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